Dihydroisoalantolactone
Description
Contextualization within Sesquiterpene Lactone Research
Dihydroisoalantolactone is a naturally occurring sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae family. This compound is a derivative of isoalantolactone (B1672209), another well-studied eudesmanolide-type sesquiterpene lactone. oaepublish.comcyberleninka.ruresearchgate.net It is often isolated from the roots of Inula helenium, commonly known as elecampane, alongside its parent compound. medkoo.comthieme-connect.commdpi.com
The core chemical structure of this compound is a eudesmanolide skeleton, which features a decalin ring system fused to a γ-lactone ring. What distinguishes this compound from isoalantolactone is the saturation of the exocyclic double bond at the C11 and C13 positions of the lactone ring. nih.gov This structural modification has significant implications for its chemical reactivity and biological activity, making it a subject of comparative studies to understand structure-activity relationships within this class of compounds. Research into sesquiterpene lactones is a vibrant area of natural product chemistry, driven by their vast structural diversity and their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. oaepublish.comfrontiersin.org
Significance of this compound in Natural Products Chemistry and Chemical Biology
The significance of this compound in natural products chemistry and chemical biology stems from its role as a versatile chemical scaffold. nih.govnih.govcam.ac.uk While often found to be less biologically active than its unsaturated counterpart, isoalantolactone, its modified structure provides a valuable platform for semi-synthetic modifications. nih.gov Researchers utilize this compound as a starting material to generate novel derivatives with potentially enhanced or altered biological activities. The saturation of the C11-C13 double bond allows for selective chemical transformations at other positions of the molecule, leading to the creation of diverse compound libraries for biological screening. researchgate.net
In the field of chemical biology, this compound and its derivatives are employed as molecular probes to investigate cellular pathways and mechanisms of action. By systematically modifying the core structure and observing the resulting changes in biological effect, scientists can elucidate the pharmacophore—the essential structural features responsible for a compound's biological activity. This approach contributes to a deeper understanding of how small molecules interact with biological targets and aids in the rational design of new therapeutic agents. nih.govengineering.org.cnrsc.org The study of this compound, therefore, extends beyond its intrinsic properties to its utility as a tool for exploring fundamental biological processes and for the development of new bioactive compounds. frontiersin.org
Detailed Research Findings
The exploration of this compound has led to the synthesis of a variety of derivatives, each with unique biological profiles. The following tables summarize key research findings related to these synthetic modifications and their activities.
Table 1: Synthetic Derivatives of this compound and Their Biological Activities
| Derivative Class | Specific Examples | Reported Biological Activity | Reference |
| Azido Derivatives | (11R)-13-azido-11,13-dihydroisoalantolactone | Precursors for triazole synthesis | researchgate.net |
| Triazolyl Derivatives | (11R)-13-(1H-1,2,3-triazolyl)-11,13-dihydroisoalantolactones | Potential antimicrobial and anticancer agents | researchgate.net |
| Amino Conjugates | 13-propargylamino-11,13-dihydroisoalantolactone | Antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli | researchgate.net |
| Thio-dimers | 13,13′-thiobis(11α,13-dihydroisoalantolactone) | Identified as a metabolite | frontiersin.org |
| Dithio-dimers | 13,13′-dithiobis(11α,13-dihydroisoalantolactone) | Identified as a metabolite | frontiersin.org |
| Methoxy Derivatives | 13-methoxy this compound | Result of reaction with methanol | pharmacophorejournal.com |
Table 2: Comparative Biological Activity of this compound and Related Eudesmanolides
| Compound | Target/Assay | Result (IC50/MIC) | Key Finding | Reference |
| Isoalantolactone | HeLa cells | ~19.41 µM | Strong anti-proliferative activity | thieme-connect.com |
| 11,13-Dihydroisoalantolactone | HeLa cells | > 100 µM | Significantly weaker anti-proliferative activity compared to isoalantolactone | nih.gov |
| 2-hydroxy-11,13-dihydroisoalantolactone | HeLa cells | > 100 µM | Weaker anti-proliferative activity | nih.gov |
| Isoalantolactone | Mycobacterium tuberculosis | 32 µg/ml | Antimycobacterial activity | thieme-connect.com |
| 11αH,13-Dihydroisoalantolactone | Mycobacterium tuberculosis | 128 µg/ml | Weaker antimycobacterial activity compared to isoalantolactone | thieme-connect.com |
Structure
2D Structure
Properties
CAS No. |
1856-58-2 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3S,3aR,4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h10-13H,1,4-8H2,2-3H3/t10-,11+,12-,13+,15+/m0/s1 |
InChI Key |
YYJRTJYCOMIDIC-GGAZOKNXSA-N |
SMILES |
CC1C2CC3C(=C)CCCC3(CC2OC1=O)C |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C |
Canonical SMILES |
CC1C2CC3C(=C)CCCC3(CC2OC1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydroisoalantolactone; 4(15)-Eudesmen-12,8b-olide. |
Origin of Product |
United States |
Natural Occurrence and Distribution
Inula helenium and Related Species
Inula helenium, commonly known as elecampane, is a primary and well-documented source of dihydroisoalantolactone. nih.govuaiasi.ro The roots of this perennial herb are particularly rich in a complex of sesquiterpene lactones, including alantolactone (B1664491), isoalantolactone (B1672209), and their dihydro derivatives. jst.go.jpresearchgate.net Research has shown that hexane (B92381) extracts of Inula helenium roots contain significant amounts of these compounds, with alantolactone and isoalantolactone often being the major components. researchgate.net
The isolation process from Inula helenium generally involves the extraction of the dried and powdered roots with a nonpolar solvent like hexane. This initial extract, rich in various lipophilic compounds, is then subjected to further purification steps. Column chromatography, using adsorbents like silica (B1680970) gel, is a widely used technique to separate the different sesquiterpene lactones from one another based on their polarity. nih.gov
Other Botanical Sources
Beyond the Inula genus, this compound has been identified in several other members of the Asteraceae family.
Carpesium macrocephalum : This perennial herb, found in regions of China, Japan, Korea, and Russia, is another source of sesquiterpene lactones, including this compound. nih.gov Essential oils distilled from the aerial parts of C. macrocephalum have been found to contain this compound, alongside other eudesmane-type sesquiterpene lactones like alantolactone and isoalantolactone. nih.gov Methanol extracts of the whole plant have also yielded various sesquiterpene lactones. koreascience.kr
Artemisia lancea : While detailed studies on the isolation of this compound from this specific species are less common, the Artemisia genus is known for its rich and diverse array of sesquiterpenoids. researchgate.netnih.gov
Artemisia feddei : Similar to other Artemisia species, A. feddei is recognized as a source of various terpenoid compounds.
Asteraceae Family : The Asteraceae family, one of the largest families of flowering plants, is a significant reservoir of sesquiterpene lactones. researchgate.netmdpi.comscielo.org.mx The wide distribution and chemical diversity within this family suggest that numerous other species may also contain this compound.
Biogeographical and Ecological Considerations
Elucidation of Putative Biosynthetic Routes
The proposed biosynthetic pathway to this compound commences with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). tandfonline.comnih.gov The formation of FPP itself is a result of the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids, which condense isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov
The biosynthesis from FPP is hypothesized to proceed through several key stages:
Cyclization of Farnesyl Pyrophosphate: The initial committed step is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase. This reaction typically leads to the formation of a germacrene A intermediate. nih.gov
Oxidative Modifications: The germacrene A skeleton undergoes a series of oxidative modifications. A key enzyme in this stage is germacrene A oxidase, a cytochrome P450 enzyme, which hydroxylates germacrene A to germacrene A acid. nih.gov
Lactonization and Rearrangement: The germacrene A acid is then believed to undergo further enzymatic hydroxylation, which facilitates the formation of the characteristic γ-lactone ring found in many sesquiterpene lactones. Subsequent enzymatic reactions are thought to guide the rearrangement of the germacranolide skeleton into the eudesmanolide framework. This likely proceeds through a costunolide (B1669451) intermediate. tandfonline.com
Formation of Isoalantolactone: Further enzymatic modifications, including isomerizations, are presumed to convert the initial eudesmanolide skeleton into isoalantolactone.
Reduction to this compound: The final step in the putative biosynthetic pathway is the reduction of the exocyclic double bond at the C11-C13 position of isoalantolactone to yield this compound. tandfonline.comnih.gov
| Compound | Role in Biosynthesis |
|---|---|
| Isopentenyl Diphosphate (IPP) | C5 building block |
| Dimethylallyl Diphosphate (DMAPP) | C5 building block |
| Farnesyl Pyrophosphate (FPP) | C15 precursor to sesquiterpenes |
| Germacrene A | Initial cyclized intermediate |
| Germacrene A Acid | Oxidized intermediate |
| Costunolide | Putative germacranolide intermediate |
| Isoalantolactone | Direct precursor to this compound |
Enzymatic Transformations Leading to this compound
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated in a single organism, the key transformations are catalyzed by specific families of enzymes that are common in sesquiterpene lactone pathways.
Sesquiterpene Synthases: These enzymes, also known as sesquiterpene cyclases, are responsible for the initial cyclization of FPP. The specific synthase involved would determine the initial carbocation intermediates and ultimately the germacrene A skeleton.
Cytochrome P450 Monooxygenases: This superfamily of enzymes is crucial for the oxidative functionalization of the terpene backbone. A germacrene A oxidase (GAO) is responsible for the conversion of germacrene A to germacrene A acid. tandfonline.com Subsequent hydroxylations that lead to lactonization are also likely catalyzed by cytochrome P450 enzymes. tandfonline.com
Reductases: The final and defining step in the biosynthesis of this compound is the reduction of the α-methylene-γ-lactone moiety of isoalantolactone. This transformation is catalyzed by a reductase enzyme. While the specific enzyme has not been isolated, it is analogous to double bond reductases (DBRs) found in the biosynthetic pathways of other sesquiterpene lactones, such as artemisinin. tandfonline.com These reductases typically utilize NADPH as a cofactor to stereospecifically reduce the exocyclic double bond.
| Enzyme Family | Catalyzed Reaction | Substrate | Product |
|---|---|---|---|
| Sesquiterpene Synthase | Cyclization | Farnesyl Pyrophosphate | Germacrene A |
| Cytochrome P450 Monooxygenase (e.g., GAO) | Oxidation/Hydroxylation | Germacrene A | Germacrene A Acid |
| Cytochrome P450 Monooxygenase | Hydroxylation leading to lactonization | Germacrene A Acid | Costunolide (putative) |
| Isomerase (putative) | Skeletal rearrangement | Costunolide | Eudesmanolide skeleton |
| Double Bond Reductase (putative) | Reduction of exocyclic double bond | Isoalantolactone | This compound |
Relationship to Other Eudesmanolide Biosynthesis
The biosynthesis of this compound is intricately linked to that of other eudesmanolide sesquiterpene lactones. The initial steps, from FPP to the formation of the eudesmanolide skeleton, represent a common pathway shared by numerous compounds within this class. The structural diversity of eudesmanolides arises from the subsequent enzymatic modifications of this common framework.
For instance, the direct precursor to this compound, isoalantolactone, is itself a prominent natural product. The key divergence in their biosynthetic pathways is the final reduction step. The presence or absence of a specific double bond reductase determines whether isoalantolactone or this compound is the final product.
Furthermore, other eudesmanolides found in nature possess various functional groups such as additional hydroxyls, epoxides, or different stereochemistries. These variations are the result of the action of other specific enzymes, such as hydroxylases and epoxidases, that act on common eudesmanolide intermediates. The biosynthetic pathway to this compound can therefore be viewed as one branch of a larger and more complex metabolic network that produces a wide array of eudesmanolide structures. mdpi.com The study of these pathways highlights the modular nature of terpenoid biosynthesis, where a common core structure can be extensively decorated by a suite of tailoring enzymes to generate chemical diversity.
Chemical Synthesis and Semisynthesis
Total Synthesis Approaches to Dihydroisoalantolactone
While a direct total synthesis of this compound itself has not been extensively detailed, methodologies developed for its close structural relatives, particularly alantolactone (B1664491), provide a clear and viable pathway. Alantolactone and isoalantolactone (B1672209) are isomeric eudesmanolides that share the same core carbocyclic framework as this compound. researchgate.net this compound is the 11,13-dihydro derivative of isoalantolactone, meaning it lacks the exocyclic double bond of the α-methylene-γ-butyrolactone moiety. nih.govsemanticscholar.org
A recent and notable approach reported a 13-step total synthesis of alantolactone, which also stands as the first enantioselective synthesis of this class of natural products. chemrxiv.orgresearchgate.net This pathway can be considered a formal synthesis approach to this compound, as the final product, alantolactone, can be converted to isoalantolactone and subsequently reduced to the target molecule.
Key strategic steps in this synthesis include:
Intramolecular Diels-Alder Cycloaddition : A pivotal step involves the intramolecular Diels-Alder (IMDA) reaction of a furan-diene with an unactivated 1,1-disubstituted alkene. chemrxiv.orgresearchgate.net This powerful transformation efficiently constructs the central bicyclic core of the eudesmanolide skeleton and simultaneously establishes a challenging quaternary carbon center with high stereocontrol. chemrxiv.orgwikipedia.org
Palladium-Catalyzed α-Alkenylation : This modern coupling method is used to install a key fragment onto a ketene (B1206846) silyl (B83357) acetal (B89532) intermediate. chemrxiv.orgresearchgate.net
Strain-Promoted Isomerization : A complex oxabicyclic intermediate undergoes a strain-promoted isomerization to yield the desired lactone framework. chemrxiv.orgresearchgate.net This step leverages the inherent ring strain of the precursor to drive the formation of the thermodynamically more stable product. acs.orgnih.gov
The successful execution of this enantioselective synthesis provides access to the core eudesmanolide structure, from which this compound can be obtained through established chemical transformations.
Semisynthetic Transformations from Related Sesquiterpene Lactones
Semisynthesis, which utilizes abundant, naturally occurring compounds as starting materials, is a practical and widely used approach for generating derivatives of complex molecules like this compound. ect-journal.kz
The most direct precursor for the semisynthesis of this compound is isoalantolactone. Isoalantolactone is a major bioactive constituent isolated from the roots of various plants, most notably Inula helenium. researchgate.netfrontiersin.orgnih.gov The structural difference between the two compounds is the α,β-unsaturated exocyclic double bond in the lactone ring of isoalantolactone, which is saturated in this compound. nih.gov
The conversion is typically achieved through reactions that modify this reactive α-methylene-γ-butyrolactone moiety. This functional group is a Michael acceptor and can readily undergo conjugate addition reactions. The synthesis of this compound derivatives often proceeds via the addition of nucleophiles across this C11-C13 double bond, which simultaneously saturates the bond and introduces new functionality at the C13 position. nih.gov
A significant focus of semisynthetic work has been the creation of novel this compound derivatives, such as azides and triazoles, to explore their chemical space and biological potential.
Synthesis of this compound Azides: A controllable and efficient synthesis of 13-azido-11,13-dihydroisoalantolactone derivatives has been developed starting from isoalantolactone. The reaction involves treating isoalantolactone with hydrazoic acid, which is generated in situ from sodium azide (B81097). The conditions of this reaction can be tuned to produce different products. Specifically, the conjugate addition of the azide anion to the α-methylene-γ-lactone moiety of isoalantolactone leads to the formation of (11R)-13-azido-11,13-dihydroisoalantolactone.
Synthesis of Triazolyl Eudesmanolides: The azide derivatives of this compound serve as versatile intermediates for further elaboration using "click chemistry." d-nb.info The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazole rings. alfa-chemistry.combioclone.netnih.gov By reacting (11R)-13-azido-11,13-dihydroisoalantolactone with a variety of terminal acetylenes, a library of novel (11R)-13-(1H-1,2,3-triazolyl)-11,13-dihydroisoalantolactones can be synthesized. mdpi.comorganic-chemistry.org This methodology allows for the introduction of diverse aryl or hetaryl substituents onto the this compound scaffold.
| Starting Material | Key Reagent(s) | Reaction Type | Product Class |
|---|---|---|---|
| Isoalantolactone | HN₃ (from NaN₃) | Conjugate Addition | 13-Azido-11,13-dihydroisoalantolactones |
| 13-Azido-11,13-dihydroisoalantolactone | Terminal Alkynes, Cu(I) catalyst | CuAAC (Click Chemistry) | 13-(1H-1,2,3-triazolyl)-11,13-dihydroisoalantolactones |
Novel Synthetic Methodologies for Sesquiterpene Lactones
The synthesis of complex natural products like sesquiterpene lactones drives the development of new and innovative chemical reactions and strategies. acs.orgnih.gov The challenges posed by their dense stereochemistry and functionality have inspired methodologies that are now broadly applied in organic synthesis. researchgate.netmdpi.comnih.gov
Key novel methodologies relevant to the synthesis of the eudesmanolide core found in this compound include:
Intramolecular Diels-Alder (IMDA) Cycloaddition : The IMDA reaction has become a cornerstone for the rapid assembly of polycyclic systems. wikipedia.org Its application in the total synthesis of alantolactone, using a furan (B31954) as the diene component, showcases its power in constructing the core bicyclic structure in a single, stereocontrolled step. chemrxiv.orgresearchgate.netnih.gov This strategy is particularly valuable for creating complex ring systems from relatively simple linear precursors. organic-chemistry.org There are also examples of enzyme-catalyzed intermolecular Diels-Alder reactions in the biosynthesis of other sesquiterpenes, highlighting nature's use of this powerful transformation. acs.orgnsf.gov
Strain-Promoted Isomerization : This strategy involves the design of a strained molecular precursor that can be triggered to rearrange into a more stable, desired structure. organic-chemistry.org In the synthesis of alantolactone, an oxabicyclic intermediate rearranges to form the final lactone ring, driven by the release of ring strain. chemrxiv.orgresearchgate.net This method allows for the formation of complex architectures under mild conditions by harnessing the potential energy stored in the strained intermediate. acs.orgnih.gov
Modern Catalytic Methods : Contemporary organic synthesis increasingly relies on powerful catalytic methods. Gold(I)-catalyzed tandem cycloisomerization/cycloaddition reactions have been used to construct the hydroazulene skeleton of other sesquiterpene families, demonstrating the potential of such catalysts to orchestrate complex transformations in a single step. acs.org Similarly, asymmetric Heck reactions provide a robust method for creating all-carbon quaternary stereocenters, a common challenge in terpenoid synthesis. nih.gov These catalytic approaches offer high levels of efficiency and stereoselectivity, which are crucial for the synthesis of complex chiral molecules.
Pharmacological Activities: Preclinical Investigations
Anti-Inflammatory Effects
Scientific literature available in public databases lacks specific preclinical studies evaluating the direct anti-inflammatory effects of Dihydroisoalantolactone.
In Vitro Anti-Inflammatory Modulations
There is currently no available research data from in vitro studies, such as cell-based assays, that specifically investigates the anti-inflammatory modulation capabilities of this compound.
In Vivo Anti-Inflammatory Models
Preclinical data from in vivo animal models examining the anti-inflammatory activity of this compound, including its potential to modulate nitric oxide production, are not documented in the available scientific literature.
Antimicrobial Activities
Investigations into the antimicrobial spectrum of this compound are not as extensive as those for related compounds. The primary focus of existing research has been on its antimycobacterial potential.
Antibacterial Efficacy Studies
There are no specific studies found in the available literature that report on the efficacy of this compound against common bacterial pathogens.
Antifungal Efficacy Studies
Dedicated studies examining the in vitro or in vivo antifungal efficacy of this compound against fungal pathogens have not been identified in the reviewed scientific literature.
Antimycobacterial Efficacy Studies
A key preclinical investigation into the pharmacological profile of this compound involves its evaluation against Mycobacterium tuberculosis. A bioassay-guided study of compounds isolated from the roots of Inula helenium tested the activity of 11αH,13-dihydroisoalantolactone. nih.govlsu.edu The study utilized a radiorespirometric bioassay to determine the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis. nih.gov The findings indicated that 11,13-dihydroisoalantolactone had a MIC value greater than 128 µg/ml. lsu.edu This result suggests that, under the conditions of this specific assay, this compound demonstrates low activity against Mycobacterium tuberculosis. nih.govlsu.edu
Interactive Data Table: Antimycobacterial Activity of this compound
| Compound Tested | Microorganism | Assay Method | Result (MIC) |
| 11αH,13-Dihydroisoalantolactone | Mycobacterium tuberculosis | Radiorespirometric Bioassay | >128 µg/ml |
Cytotoxic and Antiproliferative Modulations in Cellular Models
Studies have investigated the impact of this compound on the growth and survival of various cancer cell lines. This research has centered on its ability to inhibit cell proliferation and induce programmed cell death, known as apoptosis.
Inhibition of Cancer Cell Proliferation In Vitro
The antiproliferative effects of this compound have been evaluated in several cancer cell lines, particularly those of gynecologic origin. In a comparative study, the activity of isoalantolactone (B1672209) and its 11, 13-dihydro derivatives, including this compound, was assessed against a panel of human gynecologic cancer cells. nih.govsemanticscholar.org The results indicated that this compound possesses significantly weaker antiproliferative activity compared to its parent compound, isoalantolactone. semanticscholar.org
The parent compound, isoalantolactone, demonstrated strong growth inhibition against HEC-1, HAC-2, and HOC-21 cells, with IC50 values of 32.54 µM, 19.65 µM, and 11.53 µM, respectively. nih.govsemanticscholar.orgresearchgate.net In contrast, its 11, 13-dihydro derivatives showed much weaker effects. semanticscholar.org This suggests that the 11, 13-dehydro lactone moiety is critical for the potent anti-proliferative activity observed in isoalantolactone. nih.govsemanticscholar.org
While the parent compound isoalantolactone has been noted for its antiproliferative activities against various cancer cells such as MK-1, HeLa, and B16F10 cells, specific inhibitory data for this compound against MK-1 and B16F10 melanoma cells were not detailed in the reviewed literature. nih.gov
| Compound | Target Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| Isoalantolactone | HEC-1, HAC-2, HOC-21, HeLa | Strongly inhibited cell proliferation. | nih.govsemanticscholar.org |
| This compound (as an 11, 13-dihydro derivative) | Gynecologic Cancer Cells | Much weaker anti-proliferative activity than the parent compound. | semanticscholar.org |
Apoptosis Induction in Cancer Cell Lines
The mechanism by which this compound may inhibit cancer cell growth has also been explored, with a focus on apoptosis induction. Research has shown that the parent compound, isoalantolactone, induces apoptosis in HeLa cervical cancer cells through a caspase-dependent pathway. semanticscholar.org However, consistent with the findings on cell proliferation, the 11, 13-dihydro derivatives of isoalantolactone demonstrated much weaker activity. semanticscholar.org This correlation suggests that the reduced antiproliferative effect of this compound is linked to a diminished capacity to induce apoptosis in these cancer cells. semanticscholar.org
Other Investigated Preclinical Pharmacological Activities
Beyond its effects on cancer cells, preliminary research has pointed towards other potential therapeutic properties of this class of compounds.
Neuroprotective Effects in Experimental Models
The neuroprotective potential of isoalantolactone, the parent compound of this compound, has been a subject of scientific interest. nih.gov Its neuroprotective effects are thought to be linked to its anti-inflammatory properties, particularly through the inhibition of the NF-κB signaling pathway. nih.gov While isoalantolactone itself is recognized for these activities, specific experimental studies detailing the neuroprotective effects of this compound were not found in the reviewed literature.
Structure Activity Relationship Sar Studies
Impact of the Lactone Moiety and Saturation on Biological Activity (e.g., 11,13-dehydro lactone moiety)
The biological activity of eudesmane-type sesquiterpenoids is significantly influenced by the lactone moiety. A pivotal feature for the bioactivity of many compounds in this class is the α,β-unsaturated carbonyl group within the γ-lactone ring, often referred to as the 11,13-dehydro lactone moiety. This electrophilic center can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael-type addition. This covalent interaction is believed to be a primary mechanism for the biological effects of these compounds, including their anticancer and anti-inflammatory activities mdpi.commdpi.com.
The importance of this structural element is clearly demonstrated when comparing the activity of isoalantolactone (B1672209), which possesses the α,β-unsaturated system, to its saturated analog, dihydroisoalantolactone. Studies have consistently shown that the saturation of the C11-C13 double bond leads to a dramatic reduction in biological activity. For instance, research on various human gynecologic cancer cell lines, including HeLa, HEC-1, HAC-2, and HOC-21, found that isoalantolactone strongly inhibited cell proliferation. In contrast, its 11,13-dihydro derivatives, such as 11,13-dihydroisoalantolactone and 2-hydroxy-11,13-dihydroisoalantolactone, exhibited much weaker anti-proliferative effects semanticscholar.org. This evidence strongly suggests that the 11,13-dehydro lactone moiety is a critical functional group for the potent cytotoxicity of the parent compound semanticscholar.org.
The significant drop in activity upon saturation of the exocyclic double bond underscores its role as a key pharmacophore. The α-methylene-γ-lactone motif is essential for the potent biological effects observed in many sesquiterpene lactones mdpi.com.
| Compound | Cell Line | Activity Metric (IC50) | Finding |
|---|---|---|---|
| Isoalantolactone | HOC-21 (Ovarian Cancer) | 11.53 μM | Demonstrates strong anti-proliferative activity. The presence of the 11,13-dehydro moiety is critical for this effect semanticscholar.org. |
| Isoalantolactone | HAC-2 (Uterine Cancer) | 19.65 μM | |
| Isoalantolactone | HEC-1 (Uterine Cancer) | 32.54 μM | |
| 11,13-dihydroisoalantolactone | HeLa (Cervical Cancer) | Significantly weaker | Exhibits much weaker anti-proliferative activity compared to the parent compound, highlighting the importance of the unsaturated lactone ring semanticscholar.org. |
Modifications and Derivatization for Enhanced Bioactivity
Given that this compound shows significantly reduced bioactivity due to the saturation of the C11-C13 double bond, derivatization efforts have largely focused on its more active precursor, isoalantolactone, and related sesquiterpene lactones. The goal of these modifications is often to improve properties like solubility, selectivity, and potency. These studies, however, provide valuable insights into the SAR of the core structure shared by this compound.
One common strategy involves creating derivatives at the α-methylene-γ-lactone moiety. For example, the synthesis of amino derivatives of isoalantolactone has been explored to enhance water solubility while attempting to retain cytotoxic activity. In one study, sixteen new amino derivatives of isoalantolactone were synthesized and evaluated. Several of these adducts, including IAL 2, 4, 8, 9, 10, 12, 16, and 17, retained cytotoxicity comparable to the parent compound against cervical, epidermoid, and colorectal carcinoma cell lines, but with the potential for improved solubility researchgate.net. This suggests that while the electrophilicity of the α,β-unsaturated system is key, modifications at this site can be tolerated and may even be beneficial for developing drug candidates researchgate.net.
Other modifications on related sesquiterpene lactones have targeted different parts of the molecule. For instance, in a study on 1β-hydroxy alantolactone (B1664491), derivatives were prepared by modifying the C1-OH and C13-methylene groups mdpi.com. The results confirmed that the α-methylene-γ-butyrolactone motif was essential for anti-inflammatory activity. These findings reinforce the general principle that the integrity of the reactive lactone ring is paramount for the bioactivity of this class of compounds mdpi.com. Therefore, any strategy to enhance the bioactivity of this compound would likely require re-introducing an electrophilic center or making other substantial modifications to the core structure to compensate for the loss of the reactive Michael acceptor.
Computational Approaches in SAR Elucidation (e.g., QSAR, molecular docking)
Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for elucidating the SAR of bioactive compounds, including sesquiterpene lactones.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target nih.govharbinengineeringjournal.com. This method helps to visualize and analyze the interactions between a ligand (like this compound) and a receptor at the atomic level, predicting binding affinity and mode nih.gov. By docking a series of analogs into the active site of a target protein, researchers can understand why certain structural features lead to higher or lower activity. For example, docking studies with sesquiterpene lactones could reveal key hydrogen bonds or hydrophobic interactions that stabilize the ligand-protein complex. While specific docking studies focused solely on this compound are not prominent, the methodology has been applied to related compounds to identify potential molecular targets and explain their mechanism of action doaj.orgrsc.org. These computational approaches are invaluable for rational drug design, allowing for the screening of virtual libraries of derivatives and prioritizing the synthesis of the most promising candidates.
Future Research Directions and Emerging Paradigms
Integration of Advanced Omics Technologies
The advancement of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to elucidate the complex biological interactions of Dihydroisoalantolactone. frontiersin.orgmdpi.com The integration of these high-throughput methods will enable a more holistic understanding of its mechanism of action, moving beyond single-target identification to a systems-level perspective. mdpi.com
Future research should focus on:
Target Deconvolution: Employing proteomic approaches, such as chemical proteomics, to identify the direct binding partners of this compound within the cellular proteome. This can uncover novel targets and pathways modulated by the compound.
Pathway Analysis: Utilizing transcriptomics (RNA-seq) and metabolomics to map the global changes in gene expression and metabolite profiles in response to this compound treatment. This will provide a comprehensive view of the signaling cascades and metabolic pathways affected. frontiersin.org
Biomarker Discovery: Integrating multi-omics data from preclinical models and potentially patient samples to identify biomarkers that predict therapeutic response or resistance to this compound and its analogues. mdpi.com
The application of these technologies will generate vast datasets, and the use of advanced bioinformatics and computational tools will be crucial for data interpretation and hypothesis generation. researchgate.net
Computational Chemistry and Artificial Intelligence in Discovery
Key applications in this compound research include:
Molecular Docking and Simulation: Using computational models to predict the binding interactions of this compound and its derivatives with their protein targets. nih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogues with their biological activity. These models can guide the design of new derivatives with improved potency and selectivity.
AI-driven Drug Design: Employing machine learning and deep learning algorithms to analyze existing data and generate novel molecular structures with desired pharmacological profiles. researchgate.netbiorxiv.orgdeep-pharma.tech Generative models can propose new this compound derivatives that are more likely to be active and possess favorable drug-like properties. biorxiv.org
The synergy between computational predictions and experimental validation will be essential to streamline the drug discovery pipeline for this compound-based therapeutics.
Exploration of Novel Analogues and Derivatives
While this compound itself has demonstrated interesting biological activities, the synthesis and evaluation of novel analogues and derivatives hold significant promise for enhancing its therapeutic potential. nih.govmdpi.com Structural modifications can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov
Future efforts in this area should concentrate on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold, such as the lactone ring and the decalin core, to understand the structural requirements for biological activity. mdpi.com For instance, studies have shown that the α,β-unsaturated lactone moiety is crucial for the anti-cancer activity of related compounds. researchgate.net
Synthesis of Targeted Derivatives: Designing and synthesizing derivatives that are specifically tailored to interact with a particular biological target. This could involve the introduction of functional groups that enhance binding affinity or selectivity.
Development of Prodrugs: Creating prodrug forms of this compound to improve its solubility, stability, and bioavailability.
The table below summarizes some of the key derivatives of the parent compound, isoalantolactone (B1672209), that have been investigated, providing a basis for future synthetic efforts with this compound. nih.gov
| Compound | Modification Site | Key Finding |
| 2-hydroxy-11,13-dihydroisoalantolactone | C2 and C11, C13 | Showed significantly different anti-cancer activity compared to the parent compound. nih.govresearchgate.net |
| 11,13-dihydroisoalantolactone | C11, C13 | Exhibited much weaker anti-proliferative activities than the parent compound, isoalantolactone. nih.govsemanticscholar.org |
| 13,13'-thiobis(11α,13-dihydroisoalantolactone) | C13 | A novel sulfur-containing dimer. nih.gov |
| 13,13'-dithiobis(11α,13-dihydroisoalantolactone) | C13 | A novel sulfur-containing dimer. nih.gov |
Interdisciplinary Research Approaches
The complexity of drug discovery and development necessitates a collaborative and interdisciplinary approach. The future advancement of this compound research will depend on the effective integration of expertise from various scientific disciplines.
Essential collaborations include:
Natural Product Chemistry and Synthetic Chemistry: Isolation and characterization of this compound from natural sources, followed by the design and synthesis of novel analogues. mdpi.comresearchgate.net
Pharmacology and Molecular Biology: Elucidation of the biological mechanisms of action and identification of molecular targets.
Computational Biology and Bioinformatics: Analysis of large-scale omics data and in silico modeling to guide experimental research.
Biomaterials and Drug Delivery: Development of innovative formulations and delivery systems to enhance the therapeutic efficacy of this compound and its derivatives.
By fostering these interdisciplinary collaborations, the scientific community can overcome the challenges associated with natural product drug discovery and accelerate the translation of this compound-based research from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Dihydroisoalantolactone in laboratory settings?
- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines, including wearing impermeable gloves, avoiding inhalation of dust/particulates, and using fume hoods for synthesis or purification steps. Immediate decontamination of exposed skin with soap/water is critical, and contaminated clothing should be isolated and washed separately . Safety Data Sheets (SDS) for structurally similar sesquiterpene lactones (e.g., Isoalantolactone) recommend hazard mitigation for skin sensitization (H317) and strict personal protective equipment (PPE) compliance .
Q. How can researchers verify the structural identity and purity of synthesized this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with published data for diastereomeric analogs (e.g., Isoalantolactone, CAS 470-17-7) to confirm stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection (λ = 210–230 nm) and gradient elution (acetonitrile/water) .
- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]) against theoretical molecular weights (CHO; MW 234.3 g/mol) .
Q. What are the standard in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer : Prioritize assays aligned with mechanistic hypotheses:
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Anti-inflammatory Activity : NF-κB luciferase reporter assays or ELISA for TNF-α/IL-6 in LPS-stimulated macrophages .
- Dose-Response Curves : Use non-linear regression (e.g., GraphPad Prism) to calculate EC values and assess potency .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?
- Methodological Answer : Apply systematic validation:
- Replication Studies : Repeat assays under standardized conditions (e.g., cell passage number, serum batch, incubation time) to isolate variability .
- Orthogonal Assays : Cross-validate findings using alternative methods (e.g., flow cytometry vs. Western blot for apoptosis detection) .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding factors (e.g., solvent effects from DMSO vs. ethanol) .
Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation Screening : Test solubilization agents (e.g., cyclodextrins, liposomes) via phase solubility studies .
- Pharmacokinetic Profiling : Administer via intravenous/oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations .
- Prodrug Design : Introduce ester or glycoside moieties to enhance water solubility while retaining activity .
Q. How can in silico methods predict this compound’s target interactions and off-target effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to proposed targets (e.g., STAT3, COX-2) .
- Machine Learning : Train models on PubChem BioAssay data to predict ADMET properties and pan-assay interference compounds (PAINS) .
- Network Pharmacology : Construct protein interaction networks (e.g., STRING DB) to identify secondary pathways affected .
Q. What experimental designs address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) to identify degradation products via LC-HRMS .
Guidelines for Data Reporting
- Experimental Replicability : Follow the Beilstein Journal of Organic Chemistry standards: report synthesis protocols for ≥5 compounds in supplementary data, with raw NMR/MS files archived .
- Conflict Resolution : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
